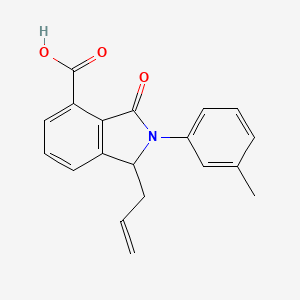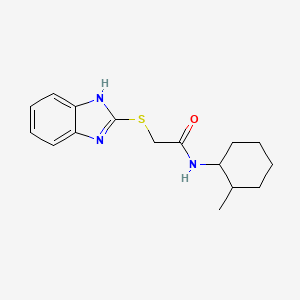
1-allyl-2-(3-methylphenyl)-3-oxo-4-isoindolinecarboxylic acid
Vue d'ensemble
Description
1-Allyl-2-(3-methylphenyl)-3-oxo-4-isoindolinecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is also known as AIMAC, and its chemical formula is C20H17NO3. AIMAC is a heterocyclic compound that contains an isoindoline ring system, which is a common structural motif found in many biologically active molecules.
Mécanisme D'action
The mechanism of action of AIMAC is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors. In anti-inflammatory activity, AIMAC has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activity of NF-κB and AP-1 transcription factors. In anti-cancer activity, AIMAC has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In anti-bacterial activity, AIMAC has been shown to inhibit the growth of bacterial cells by disrupting the cell membrane.
Biochemical and Physiological Effects
AIMAC has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that AIMAC inhibits the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and monocytes. In vivo studies have shown that AIMAC reduces the severity of inflammation in animal models of arthritis and colitis. AIMAC has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, AIMAC has been shown to have low toxicity and good biocompatibility in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
AIMAC has several advantages for lab experiments, including its high purity, stability, and low toxicity. AIMAC is also easy to synthesize and purify, making it a cost-effective compound for research. However, there are some limitations to using AIMAC in lab experiments. AIMAC is a relatively new compound, and its properties and applications are still being explored. The mechanism of action of AIMAC is not fully understood, and more research is needed to elucidate its biochemical and physiological effects.
Orientations Futures
There are several future directions for the research of AIMAC. One direction is to investigate the potential of AIMAC as a therapeutic agent for various diseases, such as cancer, inflammation, and bacterial infections. Another direction is to explore the use of AIMAC as a building block for the synthesis of functionalized polymers and dendrimers. AIMAC can also be used as a chiral auxiliary for asymmetric synthesis. Finally, more research is needed to elucidate the mechanism of action of AIMAC and its biochemical and physiological effects.
Applications De Recherche Scientifique
AIMAC has shown potential application in various scientific research fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, AIMAC has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been reported that AIMAC inhibits the production of pro-inflammatory cytokines and suppresses the growth of cancer cells. In material science, AIMAC has been used as a building block for the synthesis of functionalized polymers and dendrimers. In organic synthesis, AIMAC has been used as a chiral auxiliary for asymmetric synthesis.
Propriétés
IUPAC Name |
2-(3-methylphenyl)-3-oxo-1-prop-2-enyl-1H-isoindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-6-16-14-9-5-10-15(19(22)23)17(14)18(21)20(16)13-8-4-7-12(2)11-13/h3-5,7-11,16H,1,6H2,2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKCGLVJNGPDKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(C3=C(C2=O)C(=CC=C3)C(=O)O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-3-oxo-1-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-({[7-(4-chlorophenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B4068989.png)
![3-[({3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4068995.png)
![3-[1-(3-chlorobenzyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4069004.png)

![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B4069016.png)
![9-(4-bromophenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4069017.png)
![isopropyl 3-({[(4-methyl-5-{[(3-nitrobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4069025.png)

![1,3,3-trimethyl-N-(1-methyl-1H-1,2,3-benzotriazol-5-yl)-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4069055.png)
![N-{2-[(isobutylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4069063.png)
![N~1~-(2-chlorobenzyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4069065.png)
methanone](/img/structure/B4069073.png)

![1-(4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide](/img/structure/B4069083.png)